molecular formula C14H20N4O3 B12267468 4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12267468
M. Wt: 292.33 g/mol
InChI Key: OBTOCWSJFDQTQY-UHFFFAOYSA-N
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Description

4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a pyrimidine ring substituted with a methyl group and two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyrimidine ring, followed by the introduction of the methyl group at the 4-position. Subsequent steps would involve the formation of the morpholine rings and their attachment to the pyrimidine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions could be used to modify the functional groups within the compound.

    Substitution: The compound may undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)piperidine
  • 4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)thiomorpholine

Uniqueness

4-(4-Methylpyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

[4-(4-methylpyrimidin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H20N4O3/c1-11-2-3-15-14(16-11)18-6-9-21-12(10-18)13(19)17-4-7-20-8-5-17/h2-3,12H,4-10H2,1H3

InChI Key

OBTOCWSJFDQTQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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